propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions, including alkylation and esterification, to introduce the propyl and benzoate groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using green solvents and catalysts to minimize environmental impact . The process may also involve continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The morpholinylmethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescent properties.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another coumarin derivative with potential biological activities.
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: A structurally related compound with anticancer properties.
Uniqueness
propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its combination of a coumarin core with a morpholinylmethyl group and a benzoate ester. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO7/c1-3-12-31-25(29)17-4-6-18(7-5-17)33-23-16(2)32-24-19(22(23)28)8-9-21(27)20(24)15-26-10-13-30-14-11-26/h4-9,27H,3,10-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCLPDMCQDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.